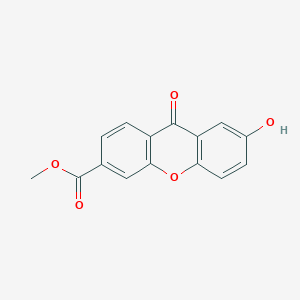
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure, and this particular compound features a methyl ester group at the carboxylate position. Xanthones are found in various natural sources, including plants and fungi, and have been studied for their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method is the reaction of 2-hydroxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the formation of the xanthone core, followed by esterification with methanol to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of xanthone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or Lewis acids may be used to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated or nitrated xanthone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex xanthone derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate involves its interaction with cellular pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways like NF-κB and MAPK.
Comparación Con Compuestos Similares
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- 8-hydroxy-3-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
Comparison: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant and anti-inflammatory properties, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
89216-74-0 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
methyl 7-hydroxy-9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H10O5/c1-19-15(18)8-2-4-10-13(6-8)20-12-5-3-9(16)7-11(12)14(10)17/h2-7,16H,1H3 |
Clave InChI |
SHEJPKPVJCOFLD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















